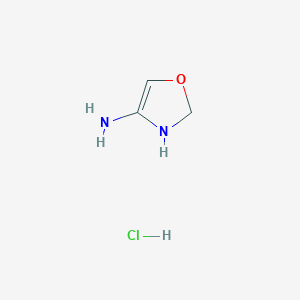![molecular formula C10H5F3N2O4S2 B12939187 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid CAS No. 62617-21-4](/img/structure/B12939187.png)
3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid: is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with trifluoroacetic acid under controlled conditions.
Sulfonylation: The thiadiazole ring is then sulfonylated using sulfonyl chloride derivatives to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated thiadiazole with benzoic acid or its derivatives under suitable conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, the compound can modulate pathways related to cell growth, apoptosis, or microbial metabolism, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups attached to a benzoic acid moiety.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Features both fluoro and trifluoromethyl substituents on the benzoic acid ring.
Uniqueness
Structural Uniqueness: The presence of the thiadiazole ring and the sulfonyl linkage in 3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)benzoic acid distinguishes it from other similar compounds, providing unique chemical and biological properties.
Functional Applications: Its unique structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
CAS No. |
62617-21-4 |
|---|---|
Molecular Formula |
C10H5F3N2O4S2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O4S2/c11-10(12,13)8-14-15-9(20-8)21(18,19)6-3-1-2-5(4-6)7(16)17/h1-4H,(H,16,17) |
InChI Key |
FRLITCAFKFTFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


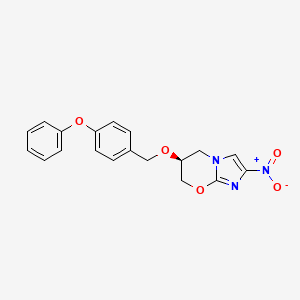
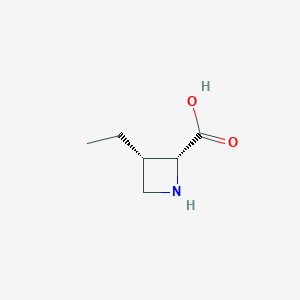
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)



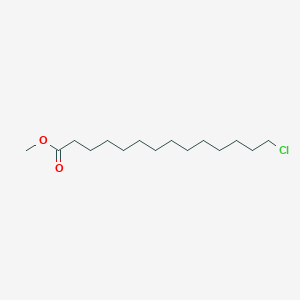
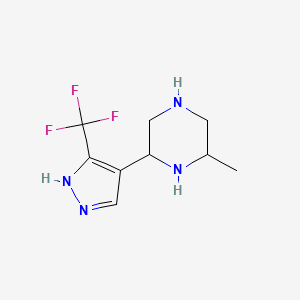
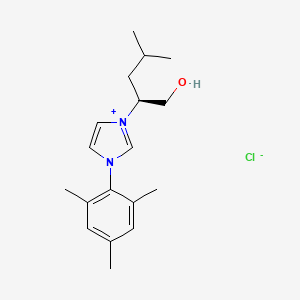
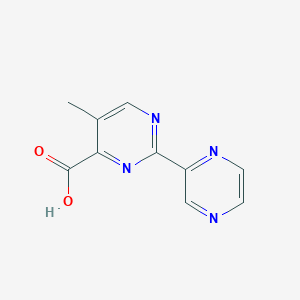
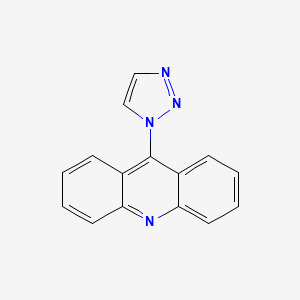
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B12939172.png)

